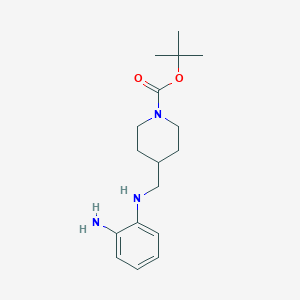![molecular formula C16H18Cl2N2O2 B2893206 N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide CAS No. 2418705-30-1](/img/structure/B2893206.png)
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide, also known as DCDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCDP is a member of the amide class of compounds and is synthesized using a multistep process that involves several chemical reactions.
Wirkmechanismus
The mechanism of action of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide involves the inhibition of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of anandamide, an endocannabinoid that has been shown to have antitumor effects. By inhibiting FAAH, N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide increases the levels of anandamide, which leads to the activation of cannabinoid receptors and subsequent cell death in cancer cells.
Biochemical and Physiological Effects
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer types. N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide in lab experiments is its high potency and specificity towards FAAH. N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide has been shown to have a higher affinity towards FAAH than other FAAH inhibitors, making it a useful tool for studying the effects of FAAH inhibition. However, one of the limitations of using N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide is its low solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide. One of the areas of interest is the development of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide as a therapeutic agent for various cancer types. Further studies are needed to determine the optimal dosage and administration route for N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide in clinical trials. Additionally, more research is needed to understand the effects of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide on the endocannabinoid system and its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammation.
Conclusion
In conclusion, N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide involves a multistep process, and it has been extensively studied for its potential anticancer properties. N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide inhibits FAAH, leading to an increase in anandamide levels and subsequent cell death in cancer cells. N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide has several biochemical and physiological effects, and it is a useful tool for studying the effects of FAAH inhibition. There are several future directions for the research on N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide, including the development of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide involves the reaction of 3,4-dichlorobenzyl cyanide with 4-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound, N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is the development of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide as an anticancer agent. Studies have shown that N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide can inhibit the growth of cancer cells and induce cell death in various cancer types, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-10(11-4-6-22-7-5-11)16(21)20-15(9-19)12-2-3-13(17)14(18)8-12/h2-3,8,10-11,15H,4-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHUOEIZAXNMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)C(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)
![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2893130.png)

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2893135.png)

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2893144.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)